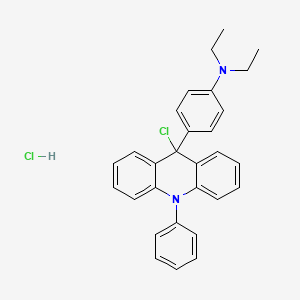
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride
概要
説明
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride is a complex organic compound with a unique structure that includes a chloro-substituted acridine moiety and a diethylaniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride typically involves multiple steps, including the formation of the acridine core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials, dyes, and other industrial products.
作用機序
The mechanism of action of 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other acridine derivatives and substituted anilines. These compounds may share structural similarities but differ in their functional groups and overall properties.
Uniqueness
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride is unique due to its specific combination of functional groups and the presence of a chloro-substituted acridine moiety
生物活性
4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride, with the CAS number 77769-31-4, is a complex organic compound characterized by its unique structure that combines a chloro-substituted acridine moiety with a diethylaniline group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | 4-(9-chloro-10-phenylacridin-9-yl)-N,N-diethylaniline; hydrochloride |
| Molecular Formula | C29H27ClN2.HCl |
| Molecular Weight | 469.00 g/mol |
| InChI Key | BMZMDKQYNJFFOB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the acridine core and subsequent functionalization. Key methods include:
- Formation of the Acridine Core : This involves cyclization reactions that create the acridine structure.
- Functionalization : The introduction of chloro and diethylaniline groups through nucleophilic substitution reactions.
These synthetic routes are optimized for high yield and purity, often utilizing specific catalysts and reaction conditions to facilitate the desired transformations .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, potentially influencing several biochemical pathways. Research indicates that it may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as a chemotherapeutic agent.
Further detailed studies are required to elucidate the specific molecular targets and pathways involved in its biological effects.
Case Studies
- Anticancer Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways .
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects. The mechanism was suggested to involve disruption of bacterial cell membrane integrity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Aminoacridine | Antimicrobial, Anticancer | |
| 9-Aminoacridine | Antiproliferative | |
| 10-Methyl-9-phenyl-9,10-dihydroacridine | Cytotoxic against cancer cells |
The unique combination of functional groups in this compound may confer distinct biological properties compared to other acridine derivatives.
特性
IUPAC Name |
4-(9-chloro-10-phenylacridin-9-yl)-N,N-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2.ClH/c1-3-31(4-2)23-20-18-22(19-21-23)29(30)25-14-8-10-16-27(25)32(24-12-6-5-7-13-24)28-17-11-9-15-26(28)29;/h5-21H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZMDKQYNJFFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














